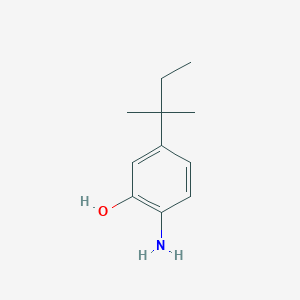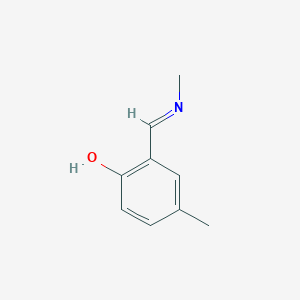
(E)-4-Methyl-2-((methylimino)methyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PHENOL, 4-METHYL-2-[(E)-(METHYLIMINO)METHYL]-: is an organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This particular compound is notable for its unique structure, which includes a methyl group and a methylimino group attached to the phenol ring. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of PHENOL, 4-METHYL-2-[(E)-(METHYLIMINO)METHYL]- typically involves the reaction of 4-methylphenol with formaldehyde and methylamine. The reaction is carried out under acidic conditions to facilitate the formation of the methylimino group. The process can be summarized as follows:
Starting Materials: 4-methylphenol, formaldehyde, methylamine.
Reaction Conditions: Acidic medium, typically using hydrochloric acid or sulfuric acid.
Procedure: The 4-methylphenol is first reacted with formaldehyde to form a hydroxymethyl derivative. This intermediate is then reacted with methylamine to form the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis and minimize the formation of by-products.
Análisis De Reacciones Químicas
Types of Reactions: PHENOL, 4-METHYL-2-[(E)-(METHYLIMINO)METHYL]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the imino group to an amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under controlled conditions.
Major Products:
Oxidation: Quinones.
Reduction: Amines.
Substitution: Halogenated or nitrated phenols.
Aplicaciones Científicas De Investigación
PHENOL, 4-METHYL-2-[(E)-(METHYLIMINO)METHYL]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of PHENOL, 4-METHYL-2-[(E)-(METHYLIMINO)METHYL]- involves its interaction with various molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function. The imino group can participate in nucleophilic and electrophilic reactions, influencing the compound’s reactivity and biological activity.
Comparación Con Compuestos Similares
4-Methylphenol: Similar structure but lacks the imino group.
2-Methoxy-5-[(phenylamino)methyl]phenol: Contains a methoxy group and a phenylamino group, offering different reactivity and applications.
4-[(4-Methoxyphenyl)amino]methyl-N,N-dimethylaniline: Contains a methoxyphenyl group and a dimethylaniline group, used in different chemical contexts.
Uniqueness: PHENOL, 4-METHYL-2-[(E)-(METHYLIMINO)METHYL]- is unique due to the presence of both a methyl group and a methylimino group on the phenol ring. This combination of functional groups imparts distinctive chemical properties, making it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C9H11NO |
|---|---|
Peso molecular |
149.19 g/mol |
Nombre IUPAC |
4-methyl-2-(methyliminomethyl)phenol |
InChI |
InChI=1S/C9H11NO/c1-7-3-4-9(11)8(5-7)6-10-2/h3-6,11H,1-2H3 |
Clave InChI |
HYERGRHEJJNGDO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)O)C=NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


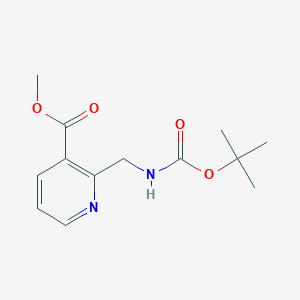

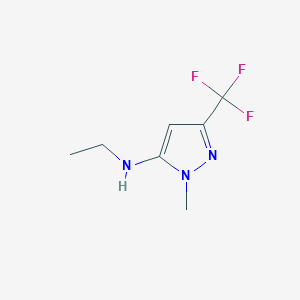
![2-Amino-1-(1,6-diazaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13967278.png)

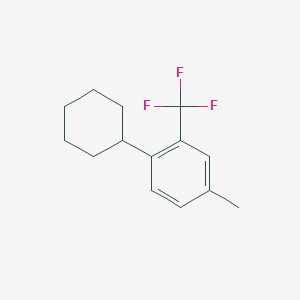
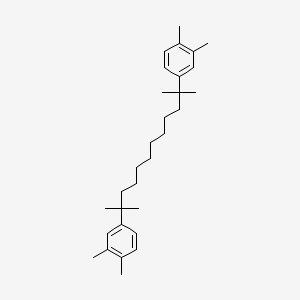
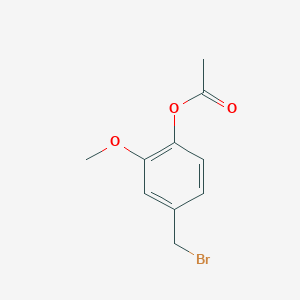
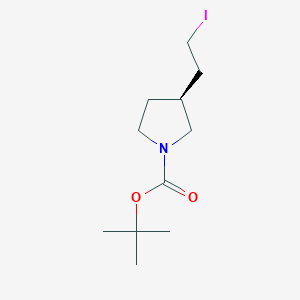

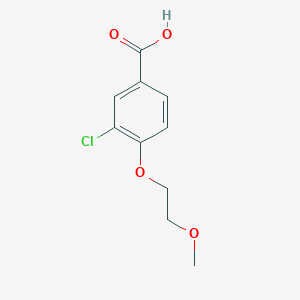
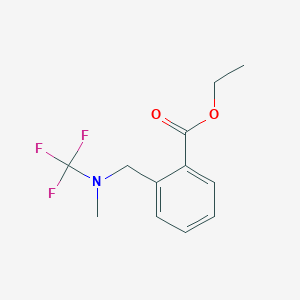
![cis-3-[2-Oxo-2-(2-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylicacid](/img/structure/B13967361.png)
